molecular formula C5H10Br2 B164288 1,5-Dibromo-1,1,5,5-tetradeuteriopentane CAS No. 1219803-90-3

1,5-Dibromo-1,1,5,5-tetradeuteriopentane

Cat. No. B164288
M. Wt: 233.97 g/mol
InChI Key: IBODDUNKEPPBKW-CQOLUAMGSA-N
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Description

1,5-Dibromo-1,1,5,5-tetradeuteriopentane is a variant of 1,5-Dibromopentane, also known as Pentamethylene dibromide . Its linear formula is Br(CH2)5Br . The CAS Number is 111-24-0 and the molecular weight is 229.94 .


Synthesis Analysis

The synthesis of 1,5-Dibromopentane, the non-deuterated variant, involves the direct 1,2-dibromination of alkenes with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source . This process occurs under mild reaction conditions without the need for a catalyst or an external oxidant . Various alkene substrates can be transformed into the corresponding 1,2-dibrominated products in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromopentane consists of a five-carbon chain (pentane) with a bromine atom attached to the first and fifth carbon atoms . The structure can be represented as Br(CH2)5Br .


Chemical Reactions Analysis

1,5-Dibromopentane can be used in the preparation of 1,5-di-Grignard reagent and novel spirocyclic pyrrolidones . It can also be used in the synthesis of N-alkylated piperidine as well as tetrydrothiopyran (thiane) by reaction with primary amine and sodium sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Dibromopentane include a molecular weight of 229.94 , a density of 1.688 g/mL at 25 °C , and a refractive index n20/D of 1.512 . It is a liquid at room temperature .

Safety And Hazards

1,5-Dibromopentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is harmful if swallowed . It can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1,5-dibromo-1,1,5,5-tetradeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBODDUNKEPPBKW-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-1,1,5,5-tetradeuteriopentane

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